molecular formula C20H22ClNO4 B608566 (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid CAS No. 1308256-94-1

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

Cat. No.: B608566
CAS No.: 1308256-94-1
M. Wt: 375.8 g/mol
InChI Key: PWYAUIUPDMSWJH-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

LHW090-A7, also known as LHW090-a7 acid or (S)-3-(3’-Chloro-[1,1’-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid, is a potential inhibitor of neutral endopeptidase (NEP) . NEP, a zinc-dependent, membrane-bound endopeptidase, is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .

Mode of Action

LHW090-A7 interacts with its target, NEP, by inhibiting its activity . This inhibition leads to an increase in plasma levels of endogenous atrial natriuretic peptides (NPs) . NPs block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .

Biochemical Pathways

The inhibition of NEP by LHW090-A7 affects the biochemical pathways involving vasoactive peptides and peptides involved in natriuresis and diuresis . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines . Therefore, the inhibition of NEP can regulate these signaling pathways both indirectly and directly .

Pharmacokinetics

The solubility of lhw090-a7 is reported to be ≤1mg/ml in dmso and 5mg/ml in dimethyl formamide . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of NEP by LHW090-A7 results in increased plasma levels of endogenous atrial natriuretic peptides (NPs) . This leads to the blocking of the renin-angiotensin-aldosterone system, antihypertrophic and antiproliferative effects, and a reduction in sympathetic drive . Additionally, NEP inhibitors like LHW090-A7 are expected to trigger natriuretic and diuretic effects .

Biochemical Analysis

Biochemical Properties

LHW090-A7 interacts with NEP, an enzyme essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis . The inhibition of NEP by LHW090-A7 has been shown to increase plasma levels of endogenous atrial natriuretic peptides (NPs), which block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .

Cellular Effects

It is known that NEP, the enzyme that LHW090-A7 inhibits, is indirectly and directly involved in the regulation of signaling pathways . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .

Molecular Mechanism

The molecular mechanism of LHW090-A7 involves its interaction with NEP. By inhibiting NEP, LHW090-A7 indirectly and directly regulates signaling pathways. This includes the proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .

Temporal Effects in Laboratory Settings

Current studies are focused on understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Current studies aim to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that LHW090-A7 is involved in are primarily related to its interaction with NEP. NEP is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .

Transport and Distribution

Current studies aim to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Current studies aim to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthetic routes and reaction conditions for LHW090-A7 are still under development. it is known that the compound is a crystalline solid with a molecular weight of 397.8 and a formula of C20H21ClNO4·Na. It is slightly soluble in DMSO and more soluble in dimethyl formamide .

Chemical Reactions Analysis

LHW090-A7 undergoes various types of chemical reactions, including hydrolysis and substitution reactions. The compound is a potential inhibitor of neutral endopeptidase, which hydrolyzes peptides on the amino side of hydrophobic residues. This process is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .

Scientific Research Applications

LHW090-A7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the inhibition of neutral endopeptidase and its effects on the natriuretic peptide system. This compound has potential therapeutic applications in cardiovascular diseases due to its ability to increase plasma levels of endogenous atrial natriuretic peptides, which can have antihypertrophic, antiproliferative, and natriuretic effects .

Comparison with Similar Compounds

LHW090-A7 is similar to other neutral endopeptidase inhibitors such as sacubitrilat, phosphoramidon disodium, sacubitril hemicalcium salt, NEP-IN-1, racecadotril, sacubitril/valsartan, thiorphan, and sacubitril. LHW090-A7 is unique in its specific molecular structure and its potential therapeutic applications in cardiovascular diseases .

Properties

IUPAC Name

(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAUIUPDMSWJH-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308256-94-1
Record name LHW090-A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHW090-A7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 2
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 3
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

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